5-Methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole
Overview
Description
. This compound features a benzimidazole ring fused with an oxolane ring, making it a fascinating subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole typically involves the fusion of a benzimidazole moiety with an oxolane ring. One common method includes the reaction of 5-methylbenzimidazole with an appropriate oxolane precursor under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzimidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
5-Methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to various physiological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole ring but lacks the oxolane moiety.
Oxazole: Contains an oxazole ring instead of the oxolane ring.
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of the oxolane ring.
Uniqueness
5-Methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole and oxolane rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Biological Activity
5-Methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.
Structural Overview
The compound features a benzimidazole ring fused with a tetrahydrofuran moiety , which contributes to its unique chemical properties and interactions with biological systems. The structural configuration allows for diverse interactions with enzymes and proteins, making it a valuable subject for research in drug development.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and proteins, leading to alterations in their activity. Notably, it may exhibit:
- Enzyme Inhibition : The compound can inhibit enzyme activity, which is crucial in pathways related to disease progression.
- Modulation of Signaling Pathways : It may influence signaling cascades that are vital for cellular communication and function.
Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including this compound, display significant antimicrobial activity. For instance, studies show that similar compounds exhibit moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | TBD | Antimicrobial |
2-Methyl benzimidazole derivatives | 16–32 | Against S. aureus |
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 (breast cancer) | TBD | Induces apoptosis |
DU145 (prostate cancer) | TBD | Cytotoxic effects observed |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of benzimidazole derivatives against various pathogens. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting strong antibacterial properties .
- Anticancer Mechanisms : A recent investigation into the anticancer properties revealed that the compound could inhibit cell proliferation and induce cell cycle arrest in cancer cells, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
This compound can be compared with other benzimidazole derivatives:
Compound Type | Structural Features | Biological Activity |
---|---|---|
Benzimidazole | Lacks tetrahydrofuran moiety | Antimicrobial |
Oxazole | Contains an oxazole ring | Varies; generally less active |
2-Phenylbenzimidazole | Phenyl group instead of tetrahydrofuran | Anticancer |
Properties
IUPAC Name |
6-methyl-2-(oxolan-2-yl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-9-10(7-8)14-12(13-9)11-3-2-6-15-11/h4-5,7,11H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFOUHRGBQPHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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